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Compound of Interest

Compound Name: 1,2-Dimethoxycyclohexane

Cat. No.: B12323671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the isomers of 1,2-dimethoxycyclohexane, a molecule of interest in various chemical

research and development sectors. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

alongside detailed experimental protocols to aid in the replication and validation of these

findings.

Spectroscopic Data Summary
The spectroscopic data for the cis and trans isomers of 1,2-dimethoxycyclohexane are crucial

for their unambiguous identification and characterization. Below is a summary of the available

data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. The

electron ionization (EI) mass spectrum of cis-1,2-dimethoxycyclohexane shows a molecular

ion peak and a characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for cis-1,2-Dimethoxycyclohexane[1][2]
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Feature Value

Molecular Formula C₈H₁₆O₂

Molecular Weight 144.21 g/mol

CAS Registry Number 30363-80-5

Major Fragment Ions (m/z) Relative Intensity

41 100

58 95

71 85

45 70

84 60

113 50

144 (M⁺) 5

Note: The mass spectrum for trans-1,2-dimethoxycyclohexane is also available through

various databases, and while specific fragmentation patterns may differ slightly, the molecular

ion peak remains the same.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. While complete, experimentally verified ¹H and ¹³C NMR datasets for both isomers of

1,2-dimethoxycyclohexane are not readily available in public spectral databases, typical

chemical shift regions can be predicted based on the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethoxycyclohexane
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

-OCH₃ 3.2 - 3.5 Singlet

-CH-O- 3.0 - 3.4 Multiplet

Cyclohexane -CH₂- 1.2 - 1.9 Multiplets

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethoxycyclohexane

Carbon Predicted Chemical Shift (ppm)

-OCH₃ 55 - 60

-CH-O- 75 - 85

Cyclohexane -CH₂- 20 - 35

Note: The exact chemical shifts and coupling constants will differ between the cis and trans

isomers due to their different stereochemical environments.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 1,2-
dimethoxycyclohexane is expected to show characteristic absorptions for C-H and C-O

bonds.

Table 4: Expected Infrared Absorption Bands for 1,2-Dimethoxycyclohexane

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (alkane) 2850 - 2960 Strong

C-O stretch (ether) 1080 - 1150 Strong

CH₂ bend 1440 - 1480 Medium
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Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 1,2-dimethoxycyclohexane (typically 5-25 mg for ¹H NMR and 20-100 mg for

¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5

mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

The NMR tube is placed in the spectrometer's magnet.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons, and the

resulting free induction decay (FID) is recorded.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the

signal-to-noise ratio.

The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: A drop of the neat liquid sample of 1,2-dimethoxycyclohexane is placed

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
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Data Acquisition:

A background spectrum of the empty sample holder (or the solvent) is recorded.

The prepared sample is placed in the spectrometer's sample compartment.

A beam of infrared radiation is passed through the sample.

The detector measures the amount of light that is transmitted through the sample at each

wavelength.

The instrument's software subtracts the background spectrum from the sample spectrum to

produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the 1,2-dimethoxycyclohexane sample is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in a process called electron ionization (EI). This causes the molecules to

lose an electron, forming a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic

sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected by an electron multiplier, which generates a signal

proportional to the number of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion.
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Data Interpretation and Visualization
The following diagram illustrates the general workflow for spectroscopic analysis, from sample

preparation to data interpretation.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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